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Abstract
This technical guide provides a comprehensive overview of Thioformin and its metal complex,

Fluopsin, with a primary focus on Fluopsin C. It details the initial discovery and origin of this

unique antimicrobial compound, its biosynthetic pathway, and its mechanism of action. This

document synthesizes key research findings, presenting quantitative data on its biological

activity in a structured format. Detailed experimental protocols for the isolation, purification, and

biological evaluation of Fluopsin C are provided to facilitate further research and development.

Visual diagrams generated using Graphviz are included to illustrate complex pathways and

workflows, offering a clear and concise reference for researchers in the fields of microbiology,

natural product chemistry, and drug discovery.

Discovery and Origin
Initial Discovery
Fluopsin C, initially designated as antibiotic YC 73, was first reported in 1970 by a team of

Japanese scientists.[1] It was isolated from the culture broth of a strain of Pseudomonas MCRL

10107 and was characterized as a dark green, crystalline compound containing copper and

sulfur.[1] Subsequent research by other groups independently isolated what was later identified

as the same compound, referring to it as antibiotic B₁ and an organocopper antibiotic

compound.
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Producing Organisms
Thioformin and its metal complexes, the Fluopsins, are secondary metabolites produced by

various species of bacteria. The primary producers belong to the genera Pseudomonas and

Streptomyces. The most extensively studied producing organism is Pseudomonas aeruginosa

LV strain, which was isolated from citrus canker lesions. Other identified producing strains

include various Pseudomonas species and Streptomyces sp. 4601. The production of Fluopsin

C is notably dependent on the presence of copper in the culture medium.

Chemical Structure
Fluopsin C is a coordination complex consisting of a central copper (II) ion chelated by two

molecules of the ligand, Thioformin. Thioformin, chemically known as N-methyl-N-

thioformylhydroxylamine, is a small thiohydroxamate molecule. This 2:1 ligand-to-metal

stoichiometry gives Fluopsin C its characteristic properties and biological activity. While copper

is the most common metal ion, other divalent metal ions can also form complexes with

Thioformin.

Biosynthesis of Thioformin
The biosynthetic pathway of the Thioformin ligand in Pseudomonas aeruginosa has been

elucidated and involves a five-enzyme pathway that utilizes L-cysteine as a starting precursor.

This pathway is a notable example of how bacteria synthesize metal-binding natural products.

The key enzymatic steps are as follows:

Succinylation of L-cysteine: The enzyme FlcB, an adenylosuccinate lyase-like enzyme,

catalyzes the conjugation of L-cysteine with fumarate to produce S-succinyl-L-cysteine.

Oxidative Decarboxylation: The iron-dependent enzyme FlcE then acts on S-succinyl-L-

cysteine, carrying out an oxidative decarboxylation to form an oxime intermediate.

Methylene Excision: Another iron-dependent enzyme, FlcD, removes a methylene group

from the intermediate.

Desuccinylation: The lyase FlcC removes the succinyl group, releasing fumarate and the N-

hydroxy-thioformyl intermediate.
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N-methylation: Finally, the methyltransferase FlcA, using S-adenosyl-L-methionine (SAM) as

a methyl donor, catalyzes the N-methylation of the intermediate to yield Thioformin.

Two molecules of the newly synthesized Thioformin then chelate a copper (II) ion to form the

final Fluopsin C complex.
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Biosynthetic pathway of Thioformin and assembly of Fluopsin C.
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Mechanism of Action
The primary mechanism of action of Fluopsin C is the disruption of the cytoplasmic membrane

in both Gram-positive and Gram-negative bacteria. This leads to a rapid increase in membrane

permeability, leakage of intracellular components, and ultimately, cell death. Electron

microscopy studies have shown that treatment with Fluopsin C causes significant

morphological changes to the bacterial cell envelope, including complete disruption of the cell

membrane. While the precise molecular interactions with the membrane are still under

investigation, the broad-spectrum activity of Fluopsin C suggests a general mechanism of

membrane damage rather than inhibition of a specific enzyme or metabolic pathway.
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Mechanism of Action of Fluopsin C
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Proposed mechanism of action of Fluopsin C on bacterial cells.

Biological Activity
Fluopsin C exhibits a broad spectrum of biological activity, including antibacterial, antifungal,

and antitumor properties. Its potent antimicrobial activity against multidrug-resistant (MDR)

bacteria has garnered significant research interest.
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Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fluopsin

C against a range of clinically relevant bacteria.

Bacterial Species Strain MIC (µg/mL) Reference

Staphylococcus

aureus
MRSA N315 0.5 [2]

Staphylococcus

aureus
ATCC 29213 - -

Enterococcus faecium VRE-170 1.0 [2]

Enterococcus faecium ATCC 6569 1.0 [3]

Klebsiella

pneumoniae

KPC-producing kpn-

19
2.0 [2]

Klebsiella

pneumoniae
ATCC 10031 <2.0 [4]

Acinetobacter

baumannii
XDRAB 3.5 [2]

Escherichia coli BW25113 - -

Bacillus subtilis 168 - -

Pseudomonas

aeruginosa
PAO1 >70 [5]

Note: "-" indicates that a specific value was not provided in the cited literature.

Experimental Protocols
Production and Isolation of Fluopsin C
The following protocol is a synthesized methodology based on published literature for the

production and isolation of Fluopsin C from Pseudomonas aeruginosa.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02431/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02431/full
https://pubmed.ncbi.nlm.nih.gov/34793213/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02431/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8939262/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02431/full
https://pubmed.ncbi.nlm.nih.gov/31708901/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6.1.1 Fermentation

Prepare a nutrient broth medium supplemented with copper chloride (CuCl₂·2H₂O) to a final

concentration of 5 mg/L.

Inoculate the medium with a fresh culture of Pseudomonas aeruginosa LV strain.

Incubate the culture at 28°C with shaking at 170 rpm for 8-10 days.

Monitor the production of the dark green pigment characteristic of Fluopsin C.

6.1.2 Extraction

Acidify the culture broth to pH 4.0 using an appropriate acid (e.g., HCl).

Centrifuge the acidified culture at 9000 rpm for 20 minutes at 4°C to pellet the bacterial cells.

Separate the supernatant and perform a liquid-liquid extraction with dichloromethane

(CH₂Cl₂) at a 2:1 (v/v) ratio of supernatant to solvent. Repeat the extraction three times.

Pool the organic phases and concentrate them under reduced pressure using a rotary

evaporator to obtain a crude extract.

6.1.3 Purification

The crude extract is purified using flash chromatography on a silica gel 60 column.

The column is equilibrated with a non-polar solvent (e.g., hexane) and the sample is loaded

onto the column.

A gradient elution is performed with an increasing concentration of a more polar solvent

(e.g., ethyl acetate) to separate the components of the crude extract.

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC) to identify the fractions containing pure Fluopsin

C.

The pure fractions are pooled and the solvent is evaporated to yield crystalline Fluopsin C.
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Isolation and Purification Workflow for Fluopsin C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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